molecular formula C41H61N9O7S2 B7886766 H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2

Cat. No.: B7886766
M. Wt: 856.1 g/mol
InChI Key: FMBGOORJEKQQLG-FYKXYPEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Scientific Research Applications

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 involves binding to specific receptors on the surface of immune cells. It preferentially activates the lipoxin A4 receptor (FPRL1), leading to the mobilization of intracellular calcium and activation of downstream signaling pathways. This results in enhanced chemotaxis, phagocytosis, and production of reactive oxygen species by neutrophils .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 is unique due to its high potency and specificity for the lipoxin A4 receptor. It is more effective than fMLF in inducing chemotaxis and activating immune cells, making it a valuable tool in immunological research .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32+,33-,34-,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGOORJEKQQLG-FYKXYPEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@@H](CCSC)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N9O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.